molecular formula C11H12N4O2 B2485157 3-((6-methoxypyridin-3-yl)amino)-1-methylpyrazin-2(1H)-one CAS No. 2320506-46-3

3-((6-methoxypyridin-3-yl)amino)-1-methylpyrazin-2(1H)-one

Cat. No.: B2485157
CAS No.: 2320506-46-3
M. Wt: 232.243
InChI Key: CWYMDMFMILAGPE-UHFFFAOYSA-N
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Description

3-((6-methoxypyridin-3-yl)amino)-1-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
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Scientific Research Applications

Bone Turnover and Osteoporosis Treatment Research on derivatives related to "3-((6-methoxypyridin-3-yl)amino)-1-methylpyrazin-2(1H)-one" has led to the identification of potent and selective antagonists of the alpha(v)beta(3) receptor, showing efficacy in in vivo models of bone turnover. These findings support their potential use in preventing and treating osteoporosis, with one compound displaying an excellent in vitro profile and significant pharmacokinetics across multiple species (Hutchinson et al., 2003).

Cancer Cell Growth Inhibition A specific derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor using profiling methods. This compound showed promising antiproliferative activity toward human cancer cells, attributed to its ability to inhibit acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).

Nucleoside Base Analog Development The tautomeric properties of 6-amino-5-benzyl-3-methylpyrazin-2-one, a compound structurally related to "this compound", have been explored for its potential as a pyrimidine base analog in oligonucleotides. This research aims at understanding its hydrogen bonding capabilities, which could be significant in developing nucleoside base analogs for therapeutic applications (Voegel et al., 1993).

Antibacterial Agents Another application area includes the development of pyridonecarboxylic acids as antibacterial agents. Derivatives of "this compound" have shown potential in this field, with specific compounds demonstrating more activity than existing treatments like enoxacin against certain bacteria strains, highlighting their significance in creating new antibacterial treatments (Egawa et al., 1984).

Corrosion Inhibition Furthermore, bipyrazolic type organic compounds, which can be structurally related to "this compound", have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds show efficient corrosion inhibition, which is crucial for extending the life of metal structures and components in various industries (Chetouani et al., 2005).

Properties

IUPAC Name

3-[(6-methoxypyridin-3-yl)amino]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-15-6-5-12-10(11(15)16)14-8-3-4-9(17-2)13-7-8/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMDMFMILAGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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